D-(+)Biotin 2-nitrophenyl ester
Overview
Description
D-(+)Biotin 2-nitrophenyl ester is a protected Biotin moiety that is used as a reactant in the synthesis of various compounds . It is used in the solid phase synthesis of biotinylated oligonucleotides .
Synthesis Analysis
The synthesis of D-(+)Biotin 2-nitrophenyl ester involves the use of a protected Biotin moiety. It is used as a reactant in the synthesis of 4-N-(6-aminohexanoyl)-4-amino-1,3-butanediol backbone functionalized with protected biotin . It is also used in the solid phase synthesis of biotinylated oligonucleotides .Molecular Structure Analysis
The molecular formula of D-(+)Biotin 2-nitrophenyl ester is C16H19N3O5S . The molecular weight is 365.4 g/mol .Chemical Reactions Analysis
D-(+)Biotin 2-nitrophenyl ester is used as a reactant in the synthesis of various compounds. It is used in the solid phase synthesis of biotinylated oligonucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of D-(+)Biotin 2-nitrophenyl ester include a boiling point, lower and upper explosion limit/flammability limit, and partition coefficient n-octanol/water .Scientific Research Applications
1. Inhibition of Biotin Transport in Yeast
D-(+)Biotin 2-nitrophenyl ester has been identified as an agent that can irreversibly inactivate biotin transport in yeast, Saccharomyces cerevisiae. This inactivation is progressive and occurs even at low concentrations. Its specificity is demonstrated by its ineffectiveness on the transport of other substances like lysine and aspartic acid (Becker, Wilchek, & Katchalski, 1971).
2. Enhancement of Guanylate Cyclase Activity
Research indicates that D-(+)Biotin 2-nitrophenyl ester and its analog can enhance guanylate cyclase activity significantly in various rat tissues. This suggests a potential role in the mechanism of action of this vitamin (Vesely, 1982).
3. Application in Protein and Peptide Synthesis
This compound is used in the spot synthesis of biotin-labeled peptides, which are useful in biochemical and microbiological applications. Its strong affinity to streptavidin allows for sensitive detection of biotinylated molecules, and it's particularly useful in investigating protease cleavage sites and peptide-protein interactions (Winkler & McGeer, 2008).
4. Role in Non-radioactive Hybridization Probes
D-(+)Biotin 2-nitrophenyl ester is used in the preparation of stable, non-radioactive biotin-labelled DNA and RNA hybridization probes. These probes are essential in various molecular biology techniques, including dot-blot hybridization reactions and Northern blots (Forster, McInnes, Skingle, & Symons, 1985).
5. Affinity Labeling and Transport System Studies
This compound serves as a potent inhibitor of biotin transport and is used in affinity labeling studies, particularly in yeast. It helps in understanding the specifics of biotin transport systems (Bayer & Wilchek, 1977).
properties
IUPAC Name |
(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYXYRBHNYQRB-XEGUGMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(+)Biotin 2-nitrophenyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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